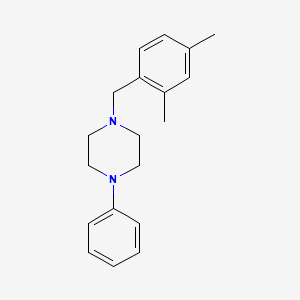![molecular formula C17H17NO6 B5835860 {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, also known as DPA, is a compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its ability to inhibit various signaling pathways that are involved in disease progression. This makes it a potential therapeutic candidate for various diseases. However, one limitation of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more effective methods for administering {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in vivo, such as using nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with chloroacetic acid to obtain the final product, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid.
Aplicaciones Científicas De Investigación
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a target for {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-14-7-11(8-15(9-14)23-2)17(21)18-12-3-5-13(6-4-12)24-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAXEIUUVVFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)






![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)